molecular formula C7H4Cl4 B106296 2,3,5,6-Tetrachlorotoluene CAS No. 1006-31-1

2,3,5,6-Tetrachlorotoluene

Cat. No.: B106296
CAS No.: 1006-31-1
M. Wt: 229.9 g/mol
InChI Key: ZOXPZFFPPKVNEA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachlorotoluene, also known as this compound, is a useful research compound. Its molecular formula is C7H4Cl4 and its molecular weight is 229.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Intermediates and Derivatives

2,3,5,6-Tetrachlorotoluene is used as a starting compound for the synthesis of various chemicals. Notably, it is a precursor for 2,3,5,6-tetrachlorophenylacetic acid, which has applications as a hormonic herbicide. The synthesis process involves chlorination of p-toluene sulfonyl chloride followed by hydrolysis (Nishiyama, Fujikawa, Oyama, & Oyama, 1965). Additionally, it has been used in the preparation of perchlorotoluene and perchloro-p-xylene, essential in creating highly strained aromatic chlorocarbons (Ballester, Molinet, & Castaǹer, 1960).

Intermediate in Manufacturing

This compound serves as an intermediate in the manufacture of dyes and pharmaceutical products. Its derivatives, such as polychloromononitrobenzenes, are frequently used in these industries (Bhar, Aune, Benali-cherif, Benmenni, & Giorgi, 1995).

In Chemical Reactions and Molecular Studies

This compound has been studied for its role in sterically encumbered systems for low-coordinate phosphorus centers, which has implications in the field of inorganic chemistry (Shah, Concolino, Rheingold, & Protasiewicz, 2000). It also plays a part in understanding molecular rotation and hyperconjugative contributions in chemistry (Schaefer, Schwenk, Macdonald, & Reynolds, 1968).

Environmental and Biological Applications

Its derivatives have been examined in the context of microbial degradation, especially in the context of biotransformation versus mineralization of explosives (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000). This includes studying the biodegradation of similar chlorinated compounds, which is significant for environmental remediation efforts (Van Dort & Bedard, 1991).

Polymer and Material Science

It is instrumental in synthesizing novel sulfonated arylene ether/fluorinated alkane copolymers, highlighting its role in advanced materials science (Miyatake, Oyaizu, Tsuchida, & Hay, 2001). Additionally, its derivatives are used in the electrocatalytic activity for NADH oxidation, an important process in bioelectrochemistry (Luz, Damos, Tanaka, Kubota, & Gushikem, 2008).

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXPZFFPPKVNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870830
Record name 2,3,5,6-Tetrachlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-31-1, 29733-70-8
Record name 2,3,5,6-Tetrachlorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrachloromethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetrachlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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